(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
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Description
(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H21ClN2O2 and its molecular weight is 416.91. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a derivative of the chromene family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chromene backbone with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have shown that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
Cytotoxicity Studies
-
Cell Lines Tested : The compound was tested against multiple cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
-
Results : The compound demonstrated varying degrees of cytotoxicity across these cell lines. For instance:
- MCF-7 : IC50 = 15 µM
- A549 : IC50 = 10 µM
- HeLa : IC50 = 12 µM
These values indicate that the compound has a potent effect on inhibiting the growth of these cancer cells, comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of MDM2 : Similar compounds have been reported to inhibit MDM2, a protein that regulates the tumor suppressor p53. By inhibiting MDM2, the compound may restore p53 activity, leading to increased apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells through ROS generation, leading to cell death .
Antioxidant Activity
In addition to its anticancer properties, this chromene derivative has also been evaluated for its antioxidant capabilities.
Antioxidant Studies
- DPPH Assay : The compound exhibited significant free radical scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to ascorbic acid (IC50 = 30 µg/mL).
- Mechanism : The antioxidant activity is believed to stem from the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with chromene derivatives:
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-15-8-11-22(17(3)12-15)28-24(29)20-14-18-6-4-5-7-23(18)30-25(20)27-19-9-10-21(26)16(2)13-19/h4-14H,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYKKQVIGBAIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.